Tubotaiwine
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Overview
Description
20(S)-tubotaiwine is an alkaloid. It has a role as a metabolite.
Scientific Research Applications
Protective Effects on Health
Tubotaiwine has demonstrated significant protective effects against cadmium-induced hypertension in rats. It effectively reduces arterial stiffness, inhibits oxidative stress, and enhances vascular remodeling, showcasing its potential for treating hypertension induced by cadmium exposure (Gao & Li, 2021).
Role in Total Synthesis
The compound has been the subject of study in the field of organic chemistry, specifically in the enantioselective total synthesis of indole alkaloids. (+)-Tubotaiwine, along with related compounds, was synthesized with high enantiomeric purity, indicating its significance in chemical synthesis research (Martin et al., 2011).
Antiparasitic Activity
In a study exploring the antiparasitic effects of various compounds, tubotaiwine was identified as an aspidospermatane-type alkaloid with potential activity against Trypanosoma cruzi and Leishmania infantum. This suggests its application in developing treatments for diseases like leishmaniasis (Reina et al., 2011).
Alkaloid Research and Isolation
Tubotaiwine has been isolated in research focused on new tubotaiwine-type alkaloids from various plant species. This type of research is crucial for understanding the diverse range of alkaloids and their potential applications in medicine and other fields (Wu et al., 2009).
Enrichment Through Callus Culture
Studies have investigated the accumulation of tubotaiwine in callus culture of Alstonia scholaris. These efforts aim to optimize conditions for the enrichment of this and other indole alkaloids, which could have significant implications for pharmaceutical production and research (Jeet et al., 2020).
properties
Product Name |
Tubotaiwine |
---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13-,18+,20+/m0/s1 |
InChI Key |
RLAKWLFUMAABBE-STJTYLQHSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
Canonical SMILES |
CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
synonyms |
condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester dihydrocondylocarpine tubotaiwin tubotaiwine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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